![molecular formula C8H5BrN2O2 B1339027 6-Bromophthalazine-1,4-diol CAS No. 76240-49-8](/img/structure/B1339027.png)
6-Bromophthalazine-1,4-diol
Overview
Description
6-Bromophthalazine-1,4-diol is a brominated heterocyclic compound that is part of a broader class of phthalazine derivatives. These compounds are of interest due to their potential applications in pharmaceutical chemistry and materials science. The presence of the bromine atom and the diol functional group in the molecule suggests that it could be a versatile intermediate for further chemical modifications and could exhibit interesting biological activities.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds has been explored in various studies. For instance, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol resulted in the formation of several products, including 14H-[1,4]Benzoxazino[3',2':3,4]cyclohepta[1,2-b][1,4]benzoxazine and 10-(o-hydroxyanilino)cyclohepta[b][1,4]benzoxazine, among others, in very good yields . Another study reported the synthesis of six- and seven-membered 1,4-heterocyclic compounds, such as morpholines and benzoxazepines, using bromoethylsulfonium salt as an annulation agent . These methods highlight the potential synthetic routes that could be adapted for the synthesis of 6-Bromophthalazine-1,4-diol.
Molecular Structure Analysis
The molecular structure of 6-Bromophthalazine-1,4-diol would be characterized by the presence of a phthalazine core, substituted with a bromine atom and hydroxyl groups. The exact position of these substituents would define the reactivity and interaction of the molecule with other chemical entities. The studies provided do not directly describe the molecular structure of 6-Bromophthalazine-1,4-diol, but they do provide insights into the structural analysis of similar brominated heterocyclic compounds .
Chemical Reactions Analysis
The reactivity of brominated heterocyclic compounds is influenced by the presence of the bromine atom, which is a good leaving group and can facilitate nucleophilic substitution reactions. The studies suggest that these compounds can undergo various chemical reactions, including annulation and condensation , to form a diverse range of products. The specific reactivity of 6-Bromophthalazine-1,4-diol would depend on the nature of the substituents and the reaction conditions employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromophthalazine-1,4-diol would be determined by its molecular structure. The presence of the bromine atom would likely increase the molecular weight and influence the compound's boiling and melting points. The diol functional groups could engage in hydrogen bonding, affecting the solubility and reactivity of the compound. While the provided studies do not directly report the physical and chemical properties of 6-Bromophthalazine-1,4-diol, they do offer a context for understanding how such properties might be analyzed in related compounds .
Scientific Research Applications
Synthetic Advances in Benzodiazines
Benzodiazines, including phthalazines, have garnered attention for their broad biological properties and applications in pharmaceutical and agrochemical fields. Phthalazines, such as 6-Bromophthalazine-1,4-diol, are integral in synthesizing bioactive natural products and synthetic molecules, leading to significant therapeutic activities. These compounds are continuously studied for their potential uses in medicinal chemistry and other areas due to their structural importance and versatile chemical properties (Mathew et al., 2017).
Sensing Applications
Research on phthalazine derivatives has led to the development of highly selective and sensitive fluorescent sensors. For example, a phthalazine derivative-based fluorescent organic nanosheet has been designed for the simultaneous detection of Cr6+ and Mn7+ ions in aqueous media. This work highlights the compound's application in environmental monitoring and potential for detecting biologically relevant ions with high selectivity and sensitivity (Wakshe et al., 2021).
Photolabile Protecting Groups
The use of 6-Bromophthalazine-1,4-diol derivatives as photolabile protecting groups for aldehydes and ketones under physiological conditions demonstrates the compound's utility in synthetic organic chemistry. This application is crucial for developing light-sensitive probes and materials in biological research, offering a controlled release of active molecules upon light exposure (Lu et al., 2003).
Antibacterial and Anticonvulsant Activities
Phthalazine derivatives exhibit notable antibacterial and anticonvulsant activities, making them valuable in pharmaceutical research. The synthesis of various phthalazine and heterocyclic derivatives has led to compounds with significant medicinal potential. For example, certain derivatives have shown promising results in anticonvulsant activity evaluation, highlighting the therapeutic applications of these compounds (Zhang et al., 2017).
Mechanism of Action
While the specific mechanism of action for 6-Bromophthalazine-1,4-diol is not mentioned, compounds similar to it, such as CDK4/6 inhibitors, have been studied extensively. The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development .
Safety and Hazards
properties
IUPAC Name |
6-bromo-2,3-dihydrophthalazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)8(13)11-10-7(5)12/h1-3H,(H,10,12)(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWQSROUAIPXQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464085 | |
Record name | 6-Bromophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromophthalazine-1,4-diol | |
CAS RN |
76240-49-8 | |
Record name | 6-Bromophthalazine-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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